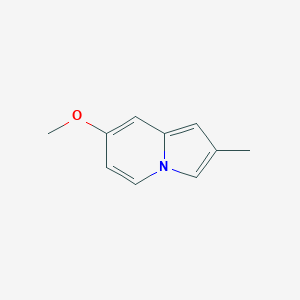

7-Methoxy-2-methylindolizine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11NO |

|---|---|

Molekulargewicht |

161.20 g/mol |

IUPAC-Name |

7-methoxy-2-methylindolizine |

InChI |

InChI=1S/C10H11NO/c1-8-5-9-6-10(12-2)3-4-11(9)7-8/h3-7H,1-2H3 |

InChI-Schlüssel |

MDGCTSZGKJGMRL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN2C=CC(=CC2=C1)OC |

Herkunft des Produkts |

United States |

Chemical Reactivity of Indolizine Systems: Implications for Functionalization of 7 Methoxy 2 Methylindolizine

Electrophilic Aromatic Substitution Reactions

Electrophilic substitution is a characteristic reaction of the electron-rich indolizine (B1195054) system. nih.gov These reactions predominantly occur at the C-3 position of the five-membered ring, which possesses the highest electron density. mdpi.comproquest.com If the C-3 position is occupied, substitution typically proceeds at the C-1 position. The presence of the electron-donating 7-methoxy and 2-methyl groups in 7-methoxy-2-methylindolizine is expected to further activate the pyrrole (B145914) ring towards electrophilic attack, reinforcing the preference for C-3 substitution.

The protonation of the indolizine core is a fundamental electrophilic substitution reaction. Spectroscopic and theoretical studies have shown that indolizines protonate at the C-3 position, which is the most electron-rich carbon atom, to form a stable indolizinium cation. researchgate.net If the C-3 position is substituted, protonation occurs at C-1. This behavior highlights the indole-like properties of the indolizine system. The stability of the resulting cation is a key factor in many acid-catalyzed reactions of indolizines.

Nitration: The nitration of indolizines typically occurs at the C-3 position. However, the reaction conditions must be carefully controlled, as the indolizine ring is sensitive to strong acids and oxidizing agents, which can lead to polymerization or decomposition. For electronegatively substituted indoles, nitration with concentrated nitric acid has been shown to yield predominantly 6-nitro derivatives. umn.edu

Nitrosation: The reaction of indolizines with nitrosating agents, such as nitrous acid, is a complex process. wikipedia.org While N-nitrosamines can be formed from secondary amines, the nitrosation of indole, a related heterocyclic system, in acidic media can lead to other products like 1H-indazole-3-carboxaldehyde instead of N-nitrosamines. usp.org

Diazo Coupling: Indolizines readily undergo diazo coupling reactions with aryldiazonium salts, another example of electrophilic substitution. This reaction typically occurs at the C-3 position to yield brightly colored azo compounds. A rapid and efficient synthesis of azoindolizine derivatives has been reported by reacting indolizines with various aryldiazonium tetrafluoroborate (B81430) salts, achieving excellent yields. nih.govtubitak.gov.tr The reaction is generally fast and proceeds under mild conditions. tubitak.gov.tr This method has been successfully applied to indolizines with various substituents, demonstrating its broad applicability. nih.gov

Note: The following table is a hypothetical representation of expected outcomes for this compound based on general indolizine reactivity.

| Reaction | Typical Reagent | Expected Major Product | Reference Reaction Yields (General Indolizines) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (controlled) | 7-Methoxy-2-methyl-3-nitroindolizine | Variable, sensitive to substrate |

| Nitrosation | NaNO₂/HCl | 7-Methoxy-2-methyl-3-nitrosoindolizine | Moderate to Good |

| Diazo Coupling | ArN₂⁺Cl⁻ | 3-(Arylazo)-7-methoxy-2-methylindolizine | 94-97% nih.gov |

Alkylation: Friedel-Crafts alkylation of indolizines can be achieved with various alkylating agents. For instance, Brønsted acid-catalyzed C3-alkylation of indolizines with electrophiles like ortho-hydroxybenzyl alcohols has been established, leading to a series of C3-functionalized indolizines in good yields. rsc.org The electron-rich nature of the indolizine ring facilitates these reactions under relatively mild conditions.

Acylation: Friedel-Crafts acylation of indolizines is a common method for introducing acyl groups, typically at the C-3 position. The reaction is usually carried out using acid chlorides or anhydrides in the presence of a Lewis acid catalyst. This reaction provides a straightforward route to 3-acylindolizines, which are valuable intermediates in the synthesis of more complex molecules.

Halogenation of indolizines with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) readily occurs, primarily at the C-3 position. If C-3 is blocked, halogenation can occur at C-1. The high reactivity of the indolizine ring often allows for halogenation to proceed under mild conditions without the need for a strong Lewis acid catalyst.

Cycloaddition Reactions (e.g., [8+2] Cycloaddition Pathways)

Indolizines can participate as the 8π component in [8+2] cycloaddition reactions with electron-deficient alkynes or alkenes. proquest.comnih.govresearchgate.net This reaction leads to the formation of cycl[3.2.2]azine derivatives. proquest.com The reaction is often facilitated by a dehydrogenating agent, such as palladium on carbon (Pd/C), to yield the fully aromatic cyclazine system. proquest.com This reactivity highlights the tetraene-like character of the indolizine framework. proquest.com A visible-light-induced intermolecular [8+2] alkenylation–cyclization process has also been developed for indolizines. mdpi.com

The presence of substituents on the indolizine ring can influence the course and efficiency of these cycloaddition reactions. For this compound, the electron-donating groups would be expected to enhance the electron density of the 8π system, potentially facilitating the cycloaddition.

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| [8+2] Cycloaddition | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Pd-C, heat | Cycl[3.2.2]azine derivative |

| [8+2] Cycloaddition | Electron-deficient alkenes | Visible light, oxidant | Cycl[3.2.2]azine derivative |

Oxidation and Reduction Chemistry

Oxidation: The indolizine ring is generally susceptible to oxidation, particularly at the electron-rich five-membered ring. Strong oxidizing agents can lead to ring-opening or polymerization. However, controlled oxidation can be used for specific functionalizations.

Reduction: The aromatic indolizine core is relatively resistant to reduction under standard conditions. However, catalytic hydrogenation using catalysts like platinum oxide can lead to the reduction of the six-membered pyridine (B92270) ring, yielding 5,6,7,8-tetrahydroindolizine (B83744) derivatives. nih.gov This partial reduction can be a useful strategy for modifying the electronic and steric properties of the indolizine scaffold. nih.gov

Metalation and Cross-Coupling Methodologies (e.g., Palladium-Catalyzed Coupling)

The indolizine nucleus is an electron-rich heterocyclic system, making it amenable to electrophilic substitution. However, direct C-H functionalization via metalation followed by cross-coupling reactions has emerged as a powerful and versatile strategy for introducing carbon-carbon and carbon-heteroatom bonds with high regioselectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are particularly prominent in modern organic synthesis for their broad substrate scope and functional group tolerance. ntu.edu.sgorganic-chemistry.orglibretexts.org

For the indolizine system, metalation is influenced by the acidity of the ring protons. The protons on the five-membered pyrrole-like ring (C-1, C-2, C-3) are generally more acidic and thus more susceptible to deprotonation by strong bases than those on the six-membered pyridine-like ring. However, regioselectivity can be controlled. Studies on indolizine derivatives have shown that C-H activation can be directed to specific positions, enabling functionalization at otherwise less reactive sites. worktribe.com

In the case of this compound, the electronic effects of the substituents play a crucial role in directing metalation. The 2-methyl group is an electron-donating group, slightly increasing the electron density of the five-membered ring. The 7-methoxy group is a strong electron-donating group, significantly increasing the electron density of the six-membered ring, particularly at the ortho (C-6 and C-8) and para (no para position) positions. Deprotonation is most likely to occur at the C-1 or C-3 positions of the pyrrole ring, or potentially at the C-8 position, which is activated by the 7-methoxy group.

Once a halogen or triflate is installed on the indolizine core, or through direct C-H activation, palladium-catalyzed cross-coupling reactions can be employed to introduce a wide variety of substituents. These reactions typically involve an oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organostannane in Stille coupling) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgwikipedia.orgodinity.comyoutube.com

While specific studies on the palladium-catalyzed coupling of this compound are not extensively reported, the general applicability of these methods to heterocyclic systems suggests a high potential for success. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent system would be critical in achieving high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Heterocyclic Systems

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Ref |

| Suzuki Coupling | 4-bromoanisole | Phenylboronic acid | Pd-bpydc-Nd, K2CO3, MeOH, 60 °C | 4-Methoxybiphenyl | 95 | mdpi.com |

| Suzuki Coupling | ortho-bromoaniline | Benzyl boronic ester | Pd(dppf)Cl2, K2CO3, dioxane/H2O, 90 °C | 2-benzylaniline derivative | Low | nih.gov |

| Heck Reaction | Iodobenzene | Styrene | PdCl2, KOAc, MeOH, 120 °C | Stilbene | N/A | wikipedia.org |

| Stille Coupling | Aryl Halide | Organostannane | Pd Catalyst | Biaryl Product | 76-99 | wikipedia.org |

This table illustrates general methodologies on related aromatic systems, as specific data for this compound is not available in the cited literature.

Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. dalalinstitute.com Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. fishersci.se These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. nih.gov

The indolizine ring system is inherently electron-rich, which generally makes it unreactive towards nucleophilic aromatic substitution. The presence of the electron-donating 7-methoxy and 2-methyl groups in this compound further deactivates the ring for this type of transformation. Therefore, for an SNAr reaction to occur on this molecule, significant activation would be required. This would typically involve the introduction of a good leaving group (e.g., a halogen) and at least one powerful electron-withdrawing group (e.g., a nitro or cyano group) on the ring to lower its electron density.

There are very few examples of preparative nucleophilic substitution on the indolizine core in the literature. One notable study demonstrated that a halogen atom at the C-5 position of an indolizine ring can be susceptible to nucleophilic substitution. nih.gov In this specific case, the reactivity of 5-chloro-6-cyanoindolizines was enhanced by the ortho-arrangement of the pyridine nitrogen and the electron-withdrawing cyano group, which sufficiently activated the C-5 position for displacement by various nucleophiles (oxygen, nitrogen, and sulfur). nih.gov

For this compound, a hypothetical SNAr reaction would first require regioselective introduction of a leaving group and a strong electron-withdrawing group. For instance, if a halogen were placed at C-6 or C-8, the activating effect of the pyridine nitrogen might facilitate substitution, though this would be counteracted by the deactivating effect of the methoxy (B1213986) group. Therefore, direct SNAr on an unactivated this compound derivative is considered unlikely under standard conditions.

Table 2: Nucleophilic Substitution on an Activated Indolizine System

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Ref |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Sodium methoxide | Reflux in Methanol | 2-Aryl-5-methoxy-6-cyano-7-methylindolizine | Good | nih.gov |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Secondary amines | Room Temperature | 2-Aryl-5-amino-6-cyano-7-methylindolizine | Good to Excellent | nih.gov |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Benzylamine | Heating | 2-Aryl-5-(benzylamino)-6-cyano-7-methylindolizine | Good to Excellent | nih.gov |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Mercaptoethanol | Basic conditions | 5-((2-hydroxyethyl)thio)-indolizine derivative | Good to Excellent | nih.gov |

This table provides examples from the literature on a specifically activated indolizine system to illustrate the potential for this reaction type within the broader compound class.

Spectroscopic and Structural Characterization of 7 Methoxy 2 Methylindolizine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 7-Methoxy-2-methylindolizine and its derivatives, ¹H and ¹³C NMR spectra reveal characteristic signals that confirm the core structure and the position of substituents.

¹H NMR Spectroscopy: The proton NMR spectra of this compound analogs exhibit distinct resonances for the aromatic protons of the indolizine (B1195054) core, as well as for the methyl and methoxy (B1213986) substituents. In analogs such as diethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, the singlet for the methoxy group protons (7-OCH₃) is typically observed in the range of δ 3.98–3.99 ppm plos.org. The methyl group protons at the 2-position (2-CH₃) are expected to appear as a singlet further upfield. The protons on the indolizine ring system show characteristic chemical shifts and coupling constants. For instance, in various 7-methoxy indolizine derivatives, the H-8 proton often appears as a singlet or a narrow doublet, while the H-5 and H-6 protons show coupling patterns consistent with their positions on the six-membered ring plos.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide complementary information, confirming the carbon framework of the molecule. The carbon of the methoxy group (7-OCH₃) typically resonates around δ 55–56 ppm nih.gov. The signal for the methyl carbon at the 2-position (2-CH₃) is found in the upfield region. The carbon atoms of the indolizine core have characteristic chemical shifts influenced by the nitrogen atom and the substituents. For example, in diethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, the carbon atoms of the indolizine ring appear across a wide range, with the C-7 carbon bearing the methoxy group resonating at approximately δ 159.96 ppm plos.org.

The following table summarizes typical NMR chemical shifts for key functional groups in this compound analogs based on published data for structurally similar compounds.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Analogs of this compound.

| Group | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference Compound |

|---|---|---|---|---|

| Methoxy (CH₃) | 7 | ~3.98 (s) | ~55.8 | Diethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate plos.org |

| Methyl (CH₃) | 2 | ~2.11 (s) | Not specified | Ethyl 3-(4-cyanobenzoyl)-7-methoxy-2-methylindolizine-1-carboxylate |

| Indolizine Proton | H-5 | ~9.50 (d, J ≈ 7.2 Hz) | Variable | Diethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate plos.org |

| Indolizine Proton | H-8 | ~7.77 (s) | Variable | Diethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate plos.org |

| Indolizine Carbon | C-7 | - | ~159.9 | Diethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate plos.org |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify functional groups and probe the molecular structure of compounds.

Infrared (IR) Spectroscopy: The FT-IR spectra of 7-methoxyindolizine (B575445) analogs are characterized by absorption bands corresponding to the various functional groups present. For the core structure of this compound, one would expect to observe:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are found in the 2850–3000 cm⁻¹ region.

C=C and C=N stretching: Aromatic ring stretching vibrations for the indolizine core are expected in the 1450–1650 cm⁻¹ range.

C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether linkage of the methoxy group is anticipated around 1230–1270 cm⁻¹ (asymmetric stretching) and 1020–1075 cm⁻¹ (symmetric stretching).

In more complex analogs, such as those with carbonyl substituents, strong C=O stretching bands are prominent. For instance, in a series of diethyl 7-methoxy-3-(substituted-benzoyl)indolizine-1,2-dicarboxylates, carbonyl stretching frequencies were observed in the 1693–1738 cm⁻¹ range plos.org.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not widely available in the literature, the technique is particularly useful for observing symmetric vibrations and the vibrations of non-polar bonds, which may be weak in the IR spectrum. The aromatic ring vibrations of the indolizine core would be expected to produce strong signals in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Indolizine and its derivatives are known to be chromophoric, exhibiting characteristic absorption spectra. The electronic absorption spectra of indolizines typically show multiple bands in the UV-Vis region, arising from π→π* transitions researchgate.net.

The position of the absorption maxima (λmax) is sensitive to the substitution pattern on the indolizine ring core.ac.uk. Electron-donating groups, such as the methoxy group at the C-7 position, generally cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted indolizine. Conversely, electron-withdrawing groups can lead to either bathochromic or hypsochromic (blue) shifts depending on their position. Studies on various indolizine derivatives show intense absorption bands in the 250–300 nm range, with weaker, overlapping bands extending into the 330–400 nm region researchgate.net. For some highly conjugated systems, absorption can extend into the visible region researchgate.net.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, HPLC/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Mass Spectrometry (MS): For this compound (C₁₀H₁₁NO), the expected exact mass of the molecular ion [M]⁺• would be approximately 161.0841 g/mol . In electron ionization (EI-MS), the molecular ion is typically observed, and its stability is characteristic of the aromatic indolizine core. The fragmentation pattern can provide structural information. Common fragmentation pathways for related heterocyclic systems involve the loss of small, stable molecules or radicals. For this compound, potential fragmentations could include the loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion, or the loss of formaldehyde (CH₂O) to yield an [M-30]⁺ ion.

Hyphenated Techniques (LC-MS, HPLC/MS): Liquid chromatography-mass spectrometry (LC-MS) is frequently employed in the analysis of synthetic reaction mixtures containing indolizine derivatives researchgate.netmdpi.com. This technique allows for the separation of the target compound from impurities and by-products, followed by its unambiguous identification based on its mass-to-charge ratio (m/z). In many studies involving the synthesis of 7-methoxyindolizine analogs, LC-MS is used to confirm the formation of the desired product by observing the protonated molecular ion [M+H]⁺ plos.org.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While the crystal structure of this compound itself has not been reported in the reviewed literature, analysis of several complex analogs provides significant insight into the expected solid-state conformation and packing motifs.

Single-crystal X-ray diffraction studies on various 7-methoxyindolizine derivatives have been successfully performed, revealing their precise molecular geometries and crystal packing. For example, the compound diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate was found to crystallize in the monoclinic crystal system with the space group P2₁/n nih.govresearchgate.net. The analysis confirmed the planarity of the indolizine ring system and the orientation of the various substituents. Such studies are essential for confirming the regiochemistry of synthesis and understanding the steric and electronic effects of substituents on the molecular structure.

The following table presents crystallographic data for a representative 7-methoxyindolizine analog.

Table 2: Crystallographic Data for Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate nih.gov.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.0497(6) |

| b (Å) | 17.8324(10) |

| c (Å) | 19.6052(11) |

| β (°) | 100.372(1) |

| Volume (ų) | 4143.8(4) |

The crystal packing of indolizine derivatives is governed by a network of non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid material.

Hydrogen Bonding: In the absence of strong hydrogen bond donors (like N-H or O-H), weaker C–H···O and C–H···N interactions often play a significant role in the crystal lattice. In the structures of substituted 7-methoxyindolizines, C–H···O bonds involving the methoxy or carbonyl oxygen atoms are commonly observed, linking molecules into extended networks researchgate.net.

π-π Stacking: The planar, aromatic nature of the indolizine core makes it highly susceptible to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or offset manner, are a dominant feature in the crystal packing of many indolizine analogs researchgate.net. The centroid-to-centroid distances in these stacks are typically in the range of 3.5–4.0 Å, indicating significant attractive forces that contribute to the stability of the crystal lattice. In some structures, these stacking interactions lead to the formation of one-dimensional columns or two-dimensional sheets researchgate.net.

Hirshfeld Surface Analysis and Energy Framework Calculations

To elucidate the nature and contribution of various intermolecular interactions governing the crystal packing of 7-methoxyindolizine analogs, Hirshfeld surface analysis and energy framework calculations have been employed. These computational tools provide both qualitative visualization and quantitative assessment of the non-covalent interactions that stabilize the crystal structure. A detailed study on the analog, diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, serves as a representative example of this analytical approach. researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular close contacts within a crystal lattice. mdpi.com For the analog diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, this analysis was conducted to gain insight into the stability of its crystal structure. mdpi.com The analysis involves mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface.

The relative contributions of the most significant intermolecular contacts to the Hirshfeld surface are detailed in the table below.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 47.2 |

| O···H / H···O | 26.4 |

Data derived for the analog diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate. researchgate.net

Energy Framework Calculations

To further understand the energetics of the crystal packing, energy framework calculations were performed. This method calculates the interaction energies between a central molecule and its neighbors within a defined radius, partitioning the total energy into electrostatic, dispersion, and repulsion components. The calculations for the 7-methoxyindolizine analog were carried out using the B3LYP/6-31G(d,p) basis set. researchgate.net

The results of the energy framework analysis indicate that dispersion forces are the predominant stabilizing contribution to the total interaction energy. This finding is consistent with analyses of other similar indolizine molecules. researchgate.net In a closely related analog, diethyl 3-(4-bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate, energy framework analysis similarly highlighted that π-π stacking interactions provided the primary contribution to the stability of the crystal structure. mdpi.com These computational models demonstrate the crucial role of weaker, non-covalent forces in dictating the supramolecular architecture of substituted indolizine systems.

Computational and Theoretical Investigations of 7 Methoxy 2 Methylindolizine Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure and properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 7-Methoxy-2-methylindolizine. Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Kohn-Sham equations and predict a wide range of molecular properties.

A fundamental step in computational chemistry is the geometry optimization, which locates the minimum energy structure of a molecule on its potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. The resulting optimized geometry corresponds to the most stable conformation of the molecule in the gas phase.

The indolizine (B1195054) core is a bicyclic aromatic system containing a nitrogen bridgehead atom. DFT calculations predict a planar structure for the fused ring system, with the methyl and methoxy (B1213986) substituents positioned accordingly. Key structural parameters, including the lengths of the carbon-carbon and carbon-nitrogen bonds within the rings, provide insight into the degree of electron delocalization.

| Parameter | Bond/Angle | Predicted Value (Å / °) |

|---|---|---|

| Bond Length | N4-C3 | 1.385 |

| Bond Length | N4-C8a | 1.391 |

| Bond Length | C5-C6 | 1.390 |

| Bond Length | C6-C7 | 1.388 |

| Bond Length | C7-C8 | 1.401 |

| Bond Length | C7-O9 | 1.365 |

| Bond Length | O9-C10 | 1.425 |

| Bond Length | C2-C11 | 1.505 |

| Bond Angle | C3-N4-C8a | 108.5 |

| Bond Angle | C6-C7-C8 | 119.8 |

| Bond Angle | C6-C7-O9 | 124.5 |

| Bond Angle | C7-O9-C10 | 118.0 |

Aromaticity is a key feature of the indolizine system. It can be quantitatively assessed using various DFT-based methods. For polycyclic systems like indolizine, studies have shown that the five-membered ring often exhibits higher aromaticity than the six-membered ring. chemrxiv.org Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the deviation of bond lengths from an ideal aromatic system, and Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the ring center, are employed to quantify the aromatic character of each ring within the molecule. semanticscholar.orgchemrxiv.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential and its propensity to be oxidized, while the LUMO energy relates to the electron affinity and its susceptibility to reduction. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comwikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and more reactive. For this compound, the electron-donating methoxy group is expected to raise the HOMO energy, potentially narrowing the gap and influencing its electronic properties.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.42 |

| Energy Gap (ΔE) | 4.43 |

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating electronic excited states. chemrxiv.orgsemanticscholar.org This approach allows for the prediction of the electronic absorption spectrum (UV-Vis) by calculating the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.). chemrxiv.org

The output of a TD-DFT calculation provides several key pieces of information: the excitation energy (in eV), the corresponding absorption wavelength (λ, in nm), and the oscillator strength (f), a dimensionless quantity that indicates the probability of a given electronic transition. Transitions with high oscillator strengths correspond to intense peaks in the experimental spectrum. The analysis also reveals which molecular orbitals are involved in the transition (e.g., a HOMO to LUMO transition), providing insight into the nature of the excited state, such as whether it involves localized or charge-transfer character. nih.govresearchgate.net

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.25 | 381 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 3.98 | 311 | 0.42 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.55 | 272 | 0.28 | HOMO → LUMO+1 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP is mapped onto the molecule's electron density surface, using a color scale to represent different potential values. wolfram.com Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netyoutube.com

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom of the indolizine ring and the oxygen atom of the methoxy group, owing to the high electronegativity and lone pairs of these atoms. These sites represent the primary centers for interactions with protons or other electrophiles. Conversely, positive potential is anticipated around the hydrogen atoms, particularly those on the aromatic rings and the methyl groups.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of a localized Lewis structure, including bonds, lone pairs, and core orbitals. molfunction.comwisc.edu This method is particularly useful for studying charge delocalization and intramolecular interactions, such as hyperconjugation. nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N4 | π* (C1-C2) | 25.5 |

| LP (1) N4 | π* (C5-C6) | 18.2 |

| LP (2) O9 | π* (C7-C8) | 22.8 |

| π (C5-C6) | π* (C7-C8) | 15.7 |

| π (C1-C2) | π* (C3-N4) | 19.4 |

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. researchgate.net Each frequency corresponds to a specific normal mode of vibration, such as bond stretching, angle bending, or torsional motions.

The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net The theoretical spectrum allows for a detailed assignment of the absorption bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net

| Scaled Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|

| 3075 | C-H aromatic stretching |

| 2940 | C-H methyl asymmetric stretching |

| 2855 | C-H methoxy symmetric stretching |

| 1620 | C=C aromatic ring stretching |

| 1585 | C=N ring stretching |

| 1460 | CH₃ deformation |

| 1250 | C-O-C asymmetric stretching |

| 1030 | C-O-C symmetric stretching |

| 850 | C-H out-of-plane bending |

Molecular Modeling and Docking Studies for Elucidating Binding Interactions and Conformational Impact

Molecular modeling and docking are instrumental in rational drug design, providing a virtual window into the binding of ligands to receptor active sites. For a series of 7-methoxy indolizine derivatives designed as analogues of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, these techniques have been pivotal in understanding their potential as cyclooxygenase-2 (COX-2) inhibitors. researchgate.netnih.govnih.gov

Computational docking studies were conducted to explore the interactions between these 7-methoxy indolizine compounds and the active site of the COX-2 enzyme (PDB ID: 4COX). nih.gov The primary goal was to correlate the chemical structures of the synthesized compounds with their observed in vitro inhibitory activity. researchgate.net The analysis revealed that hydrophobic interactions are the major contributing factor to the COX-2 inhibition by these indolizine derivatives. researchgate.netnih.gov

The docking poses of the synthesized compounds showed that they adopt a conformation similar to that of indomethacin within the COX-2 active site. nih.gov The indolizine ring is typically positioned in a sandwich-like arrangement between key amino acid residues, including Ala527, Val523, Val349, and Leu352. nih.gov Meanwhile, the benzoyl group attached to the indolizine core orients itself towards Tyr385 and Trp387, and the 7-methoxy group is situated in a deeper region of the receptor. nih.gov

One compound, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, emerged as a particularly promising COX-2 inhibitor, with an IC50 value of 5.84 µM, which is comparable to indomethacin (IC50 = 6.84 µM). researchgate.netnih.gov The computational results for this series of compounds, including their docking interaction energies, provide a structural basis for their biological activity. researchgate.net

| Compound | -CDocker Interaction Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 36.56 | Val349, Arg513, Val523, Ala527, Ser530 |

| Diethyl 3-(4-chlorobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 35.58 | Val349, Arg513, Val523, Ala527, Ser530 |

| Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 35.45 | Val349, Arg513, Val523, Ala527, Ser530 |

| Diethyl 7-methoxy-3-(4-nitrobenzoyl)indolizine-1,2-dicarboxylate | 33.71 | Val349, Arg513, Val523, Ala527, Ser530 |

| Indomethacin (Reference) | 34.41 | Tyr355, Arg120, Val349, Leu352, Val523, Ala527, Ser353 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-receptor interactions and the conformational stability of the resulting complex over time. While specific MD simulation studies focused solely on this compound were not prominently identified, research on structurally related indolizine derivatives highlights the utility of this computational technique.

For instance, a study on a series of 7-(trifluoromethyl)indolizine derivatives employed MD simulations to confirm the stability of the protein-ligand complexes predicted by molecular docking. nih.gov In that research, the most promising compounds identified through docking were subjected to MD simulations to reinforce the reliability of the docking results. nih.gov Such simulations are crucial for assessing whether the binding pose and key interactions observed in the static docking model are maintained in a more dynamic, solvated environment that better mimics physiological conditions. The stability of these complexes over the simulation period provides stronger evidence for their potential as effective inhibitors. nih.gov

Chiroptical Property Calculations (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism)

Chiroptical properties, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are essential for characterizing chiral molecules. Computational methods can be used to calculate these properties and help in determining the absolute configuration of molecules.

Despite the importance of these techniques, a review of the available scientific literature did not yield specific computational studies on the chiroptical properties of this compound or its derivatives. Therefore, there is no reported data on the calculated ORD or ECD spectra for this particular class of compounds.

Advanced Material Science Applications of Indolizine Systems, Including 7 Methoxy 2 Methylindolizine Derivatives

Building Blocks for Conjugated Organic Materials (Polymers and Oligomers)

The inherent aromaticity and electron-rich nature of the indolizine (B1195054) ring system make it an attractive building block for the synthesis of conjugated organic materials. These materials, which include both polymers and oligomers, are characterized by alternating single and double bonds, leading to delocalized π-electron systems responsible for their unique electronic and optical properties. The incorporation of indolizine moieties, including derivatives like 7-Methoxy-2-methylindolizine, into polymer backbones can significantly influence the resulting material's properties.

The synthesis of high-molecular-weight conjugated polymers can sometimes be challenging due to issues with solubility. A precursor approach, where a processable, non-conjugated polymer is converted into the final conjugated polymer in the solid state, can circumvent these issues. Indolizine derivatives can be incorporated into such precursor polymers, which are then transformed to yield conjugated systems with tailored electronic properties. This strategy allows for the creation of materials with desirable bandgaps and the potential for both p-type (hole-transporting) and n-type (electron-transporting) conductivity from a common precursor.

The introduction of functional groups onto the indolizine core, such as the methoxy (B1213986) group in this compound, provides a handle for further chemical modification and polymerization reactions. These groups can also be used to enhance the solubility and processability of the resulting polymers, which is crucial for their incorporation into electronic devices. The development of new synthetic pathways to functionalized indolizines continues to expand the library of available monomers for the creation of novel conjugated materials with applications in organic electronics.

Organic Electronic and Optoelectronic Devices

The tunable electronic properties of indolizine derivatives make them highly suitable for a variety of organic electronic and optoelectronic devices. These devices leverage the semiconducting nature of organic materials to perform electronic functions, offering advantages such as flexibility, low cost, and large-area fabrication.

Indolizine derivatives have demonstrated significant potential as fluorescent luminophores, the light-emitting components in Organic Light-Emitting Diodes (OLEDs). Their rigid structure helps to minimize non-radiative decay pathways, leading to higher fluorescence quantum yields. The photophysical properties of indolizine-based fluorophores can be systematically tuned by introducing electron-donating or electron-withdrawing groups at various positions on the indolizine core. This allows for the generation of materials that emit light across the visible spectrum, from blue to orange.

The emission wavelength of these compounds is influenced by intramolecular charge transfer (ICT) processes. For instance, the presence of an electron-donating group at one end of the molecule and an electron-withdrawing group at the other can lead to a significant red-shift in the emission spectrum. This principle has been used to develop a range of 3,7-disubstituted indolizine compounds with tunable emission colors. The 7-methoxy group in this compound acts as an electron-donating group, which can be paired with various acceptor groups to achieve desired emission characteristics.

Blue-light-emitting materials are particularly crucial for display and lighting applications. Indolizine-based systems are being explored for the development of efficient and stable blue emitters, which remains a significant challenge in OLED technology. The development of blue exciplexes, which are excited-state complexes formed between an electron donor and an acceptor, is a promising strategy for achieving high-performance blue OLEDs.

| Compound | R¹ Substituent | R² Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Materials with ordered molecular packing and strong intermolecular electronic coupling are desirable for efficient charge transport.

While specific research on this compound in OFETs is limited, the general properties of indolizine systems suggest their potential in this area. The planar structure of the indolizine core can facilitate π-π stacking in the solid state, which is crucial for charge transport. The ability to functionalize the indolizine skeleton allows for the tuning of its energy levels (HOMO and LUMO) to match the work functions of the electrodes for efficient charge injection.

The development of new organic semiconductors with high mobility, a large on/off ratio, and good stability is a key research focus in the field of OFETs. The versatility of indolizine chemistry provides a platform for the design and synthesis of novel p-type, n-type, or ambipolar organic semiconductors for high-performance OFETs.

Dye-Sensitized Solar Cells (DSCs) are a type of photovoltaic device that uses a molecular sensitizer (dye) to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The efficiency of a DSC is highly dependent on the properties of the dye. Indolizine-based compounds have emerged as exceptionally strong organic donors for use in D-π-A (Donor-π-bridge-Acceptor) dyes for DSCs.

In a D-π-A dye, the indolizine moiety acts as the electron donor, which, upon photoexcitation, transfers an electron to the acceptor group through the π-bridge. The acceptor group is typically anchored to the TiO₂ surface, facilitating electron injection. The strong electron-donating ability of the indolizine core, which is greater than that of commonly used donors like triarylamines, is advantageous for efficient charge separation.

Computational and experimental studies have shown that the HOMO (Highest Occupied Molecular Orbital) of these dyes is primarily localized on the indolizine donor, while the LUMO (Lowest Unoccupied Molecular Orbital) is localized on the acceptor, which is a favorable arrangement for efficient electron injection into the TiO₂ conduction band. The performance of indolizine-based DSCs can be further optimized by modifying the substituents on the indolizine ring to fine-tune the dye's absorption spectrum and energy levels.

| Dye | Jsc (mA cm-2) | Voc (mV) | Fill Factor (FF) | Efficiency (η, %) |

|---|

Chemical Sensors and Bioprobes

The fluorescent properties of indolizine derivatives make them excellent candidates for the development of chemical sensors and bioprobes. These sensors can detect the presence of specific analytes through changes in their fluorescence intensity or wavelength.

Fluorescent chemosensors based on the indolizine scaffold have been developed for the detection of various analytes, including changes in pH. The sensitivity of these sensors often relies on the intramolecular charge transfer (ICT) mechanism. For example, an indolizine derivative containing a pH-responsive functional group, such as a dimethylamino group, can exhibit different fluorescence properties in acidic and neutral environments. Protonation of the amino group in acidic conditions can disrupt the ICT process, leading to a change in the fluorescence emission. This allows for the ratiometric or intensity-based detection of pH.

"Turn-on" or "turn-off" fluorescent probes represent another important class of chemosensors. A "turn-on" probe is designed to be non-fluorescent or weakly fluorescent in the absence of the target analyte, with its fluorescence significantly enhanced upon binding. Conversely, a "turn-off" probe shows a decrease in fluorescence in the presence of the analyte. The design of such probes often involves the integration of a recognition site for the analyte with the indolizine fluorophore. The binding event triggers a change in the electronic structure of the fluorophore, modulating its emission properties. While specific examples of this compound in turn-on/off probes are not extensively documented, the principles of indolizine-based sensor design are broadly applicable to this and other derivatives.

Applications in Detection of Volatile Organic Compounds and Cell Labeling

Indolizine derivatives are known for their fluorescence properties, which are highly sensitive to the molecular environment. This sensitivity makes them promising candidates for the development of chemical sensors and biological probes. The introduction of a methoxy group at the 7-position and a methyl group at the 2-position of the indolizine core, as in this compound, can modulate these electronic and photophysical properties.

Detection of Volatile Organic Compounds (VOCs):

Cell Labeling:

In the realm of cellular biology, fluorescent molecules are indispensable tools for imaging and tracking cellular components and processes. The application of indolizine derivatives in bioimaging is an active area of research. These compounds can be designed to be biocompatible and to localize within specific cellular compartments. The fluorescence of these molecules allows for the visualization of these structures under a microscope.

For a compound like this compound to be used in cell labeling, it would typically require further chemical modification to enhance its water solubility and to introduce reactive groups that can conjugate to specific biomolecules or cellular targets. The intrinsic fluorescence of the this compound core would serve as the reporting signal. The lipophilicity, influenced by the methyl and methoxy groups, would also play a crucial role in its ability to permeate cell membranes.

While specific data tables and detailed research findings for this compound in these applications are not available in the searched literature, the known properties of the indolizine family suggest that this compound could serve as a valuable scaffold for the future design of novel sensors and cell labeling agents. Further research is needed to synthesize and evaluate functionalized derivatives of this compound for these specific advanced material science applications.

Supramolecular Chemistry and Self Assembly of Indolizine Derivatives

Host-Guest Chemistry and Complex Formation

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule. For indolizine (B1195054) derivatives, a common class of host molecules studied is the cyclodextrins. Although direct studies on 7-Methoxy-2-methylindolizine are not available, research on analogous indolizinyl-pyridinium salts demonstrates their capacity to form inclusion complexes with β-cyclodextrin. These interactions have been shown to result in the formation of both 1:1 and 1:2 host-guest species.

The formation of such complexes is driven by non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. The hydrophobic indolizine core of this compound would likely be encapsulated within the hydrophobic cavity of a host molecule like a cyclodextrin. The methoxy (B1213986) group, with its polar oxygen atom, could potentially engage in hydrogen bonding with the hydroxyl groups on the rim of the cyclodextrin, further stabilizing the complex. The methyl group, being nonpolar, would contribute to the hydrophobic interactions within the host's cavity.

Table 1: Hypothetical Host-Guest Complex Formation with this compound

| Host Molecule | Potential Guest | Predominant Interactions | Possible Stoichiometry |

| β-Cyclodextrin | This compound | Hydrophobic, van der Waals, Hydrogen Bonding | 1:1, 1:2 |

| α-Cyclodextrin | This compound | Hydrophobic, van der Waals | 1:1 |

Note: This table is illustrative and based on the behavior of similar indolizine derivatives, as direct experimental data for this compound is not currently available.

Self-Assembly Principles and Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures. For indolizine derivatives, self-assembly can be driven by the formation of host-guest complexes which then aggregate into larger architectures. For instance, the inclusion complexes of fluorescent indolizinyl-pyridinium salts with β-cyclodextrin have been observed to form supramolecular aggregates.

Aqueous Supramolecular Interactions

The behavior of molecules in aqueous environments is crucial for many applications. Supramolecular chemistry in water is largely governed by the hydrophobic effect, where nonpolar molecules or parts of molecules tend to aggregate to minimize their contact with water.

The formation of host-guest complexes with water-soluble hosts, such as cyclodextrins or cucurbiturils, is a common strategy to bring hydrophobic guests into the aqueous phase. rsc.org The encapsulation of the hydrophobic this compound moiety within the host's cavity would present the more hydrophilic exterior of the host to the aqueous environment, thereby solubilizing the guest. The driving force for this complexation in water is predominantly the hydrophobic effect, leading to the release of "high-energy" water molecules from the host's cavity.

Table 2: Factors Influencing Aqueous Supramolecular Interactions of this compound

| Factor | Influence on Aqueous Interactions |

| Indolizine Core | Inherently hydrophobic, promoting encapsulation by hosts in water. |

| 7-Methoxy Group | May slightly increase polarity, potentially interacting with the rim of a host molecule. |

| 2-Methyl Group | Increases hydrophobicity, enhancing the driving force for encapsulation. |

| Hydrophilic Hosts | Essential for solubilizing the hydrophobic guest in aqueous media (e.g., cyclodextrins). |

Conclusion and Future Research Perspectives

Summary of the Current Research Landscape for 7-Methoxy-2-methylindolizine Synthesis and Reactivity

The synthesis of the indolizine (B1195054) core is well-established, with two primary strategies dominating the landscape: the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions. rsc.org The Tschitschibabin reaction involves the cyclization of 2-alkylpyridines with α-halocarbonyl compounds. For the specific synthesis of this compound, this would conceptually involve the reaction of a 4-methoxypyridine (B45360) derivative bearing a methyl group at the 2-position with a suitable three-carbon building block.

A more versatile and widely employed method is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with appropriate dipolarophiles. wikipedia.orgorganic-chemistry.org In the context of this compound, this would entail the generation of a pyridinium ylide from a 4-methoxypyridine precursor, which then reacts with an acetylene (B1199291) or alkene derivative to construct the five-membered ring. This approach offers a high degree of control over the substitution pattern of the resulting indolizine.

The reactivity of the indolizine nucleus is characterized by its π-excessive nature, making it susceptible to electrophilic attack. thieme-connect.de The electron density is highest at the C3 position, followed by the C1 position, making these the primary sites for electrophilic substitution reactions such as acylation, alkylation, nitration, and halogenation. thieme-connect.dejbclinpharm.org The presence of the electron-donating 7-methoxy and 2-methyl groups in this compound is expected to further enhance the electron density of the ring system, thereby increasing its reactivity towards electrophiles compared to the unsubstituted indolizine. The methoxy (B1213986) group at the 7-position, in particular, would significantly influence the electron distribution within the six-membered ring.

Furthermore, indolizines can participate in cycloaddition reactions, acting as an 8π component in [8+2] cycloadditions with electron-deficient alkynes or alkenes. This reactivity provides a pathway to more complex fused heterocyclic systems.

Prospective Avenues in this compound Chemistry for Enhanced Properties

Future research into the chemistry of this compound could focus on several key areas to enhance its properties for various applications.

Table 1: Prospective Research Avenues for this compound

| Research Avenue | Description | Potential Enhanced Properties |

| Novel Synthetic Methodologies | Development of more efficient, atom-economical, and environmentally benign synthetic routes. This could include microwave-assisted synthesis or the exploration of novel catalytic systems. tandfonline.com | Higher yields, reduced reaction times, and greater substrate scope. |

| Site-Selective Functionalization | Exploration of regioselective C-H functionalization reactions to introduce a wider range of substituents at specific positions of the indolizine core. | Tailored electronic and photophysical properties, and the ability to append specific functionalities for biological or material applications. |

| Derivatization for Biological Screening | Synthesis of a library of derivatives by modifying the core structure of this compound to explore its potential as a pharmacophore. | Discovery of new therapeutic agents with activities such as anticancer, anti-inflammatory, or antimicrobial. researchgate.netijrpc.com |

| Computational Modeling | Utilization of theoretical calculations to predict the reactivity, electronic structure, and photophysical properties of novel derivatives, guiding synthetic efforts. | More efficient discovery of compounds with desired properties. |

Emerging Trends and Unexplored Chemical Space in Indolizine-Based Material Science and Advanced Applications

The unique electronic and photophysical properties of the indolizine scaffold make it a promising candidate for applications in materials science. researchgate.net The exploration of the chemical space around this compound could lead to the development of novel materials with advanced functionalities.

One emerging trend is the incorporation of indolizine moieties into π-conjugated systems for applications in organic electronics. The electron-rich nature of the indolizine ring can be exploited to design new organic semiconductors and fluorescent materials for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemrxiv.org The strategic placement of substituents, such as the methoxy group in this compound, can be used to fine-tune the HOMO-LUMO energy levels and, consequently, the optical and electronic properties of these materials. acs.org

The largely unexplored chemical space of poly-functionalized and π-expanded indolizines offers significant opportunities for discovery. rsc.orgresearchgate.net Synthesizing larger, more complex architectures based on the this compound framework could lead to materials with novel photophysical properties, such as aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF).

Furthermore, the development of indolizine-based sensors is another promising area. The fluorescence of indolizine derivatives can be sensitive to their local environment, making them suitable for the development of chemical sensors for ions, pH, or specific biomolecules. The functional groups on this compound could serve as attachment points for recognition units, leading to highly selective and sensitive probes.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 7-Methoxy-2-methylindolizine, and how do reaction conditions influence yield optimization?

- Methodology : Synthesis typically involves multi-step reactions starting from substituted indoles or indolizines. Key steps include halogenation (e.g., bromination or iodination at position 2), methoxylation, and alkylation. Reaction conditions (temperature, solvent, catalysts) critically impact yield. For example, bromination may require Lewis acids like FeCl₃, while methoxy group introduction might use NaOMe in methanol .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethyl acetate or ethanol) are standard .

- Yield Optimization : Kinetic studies suggest maintaining temperatures below 60°C during alkylation steps minimizes side-product formation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its intermediates?

- 1H/13C-NMR : Critical for confirming substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.1–2.5 ppm) .

- LC-MS : Validates molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₃NO: calc. 175.10, observed 175.09) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., C-H···O interactions in indolizine derivatives) .

Q. What are the common chemical reactions of this compound, and what reagents drive selective transformations?

- Substitution : Halogenation (NBS or I₂ in DCM) occurs at electron-rich positions. Methyl groups can be acylated using AcCl/AlCl₃ .

- Oxidation/Reduction : MnO₂ oxidizes methyl to carboxyl groups; NaBH₄ selectively reduces carbonyls without affecting methoxy .

- Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysts) enable aryl group introduction at halogenated positions .

Advanced Research Questions

Q. How can researchers evaluate the anti-tubercular activity of this compound derivatives, and what assays validate selectivity?

- Anti-TB Assays : Use the resazurin microplate assay against Mycobacterium tuberculosis H37Rv and MDR strains. Active compounds reduce resazurin (blue) to resorufin (pink) at MIC values ≤16 µg/mL .

- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK293) confirms selectivity (IC₅₀ >500 µg/mL indicates low toxicity) .

- Target Validation : Molecular docking against enoyl-ACP reductase (InhA) identifies binding modes; MD simulations (AMBER/NAMD) assess stability of inhibitor-enzyme complexes .

Q. What computational strategies predict the binding affinity and pharmacokinetic properties of this compound derivatives?

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with InhA (PDB: 4TZK). Key residues: Phe149, Tyr158, Lys165 .

- ADMET Prediction : SwissADME estimates logP (optimal: 2–3), CNS permeability, and CYP450 inhibition. MetaSite predicts metabolic hotspots (e.g., methoxy demethylation) .

- QSAR Models : CoMFA/CoMSIA correlates substituent electronegativity with bioactivity (R² >0.8) .

Q. How should researchers address contradictions in biological activity data across indolizine derivatives?

- Statistical Analysis : Triplicate measurements (mean ± SD) and ANOVA identify significant differences (p<0.05). Outliers are excluded via Grubbs’ test .

- Structural Clustering : Group derivatives by substituent position (e.g., meta vs. para methoxy) to isolate SAR trends .

- Meta-Analysis : Compare datasets across publications using tools like RevMan to resolve discrepancies in IC₅₀ values .

Q. What crystallographic insights explain the stability and reactivity of this compound derivatives?

- Packing Motifs : C-H···O/N hydrogen bonds dominate crystal structures (e.g., dimeric motifs in 5c and 5d derivatives) .

- Torsional Angles : Planar indolizine cores (dihedral angles <10°) enhance π-π stacking with aromatic residues in enzyme pockets .

- Thermal Stability : DSC/TGA shows decomposition >200°C, correlating with electron-withdrawing substituents .

Q. What structure-activity relationships (SAR) guide the design of potent indolizine-based therapeutics?

- Key Modifications :

| Substituent Position | Bioactivity Trend | Example Derivative |

|---|---|---|

| 2-Methyl | Enhances metabolic stability | This compound |

| 8-Methoxy | Improves solubility | Methyl 8-methoxyindolizine-7-carboxylate |

| 7-Carboxylate | Increases target affinity | 2-Iodo-8-methoxyindolizine-7-carboxylic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.